Comparative Enantioselectivity in Ketoreductase-Catalyzed Reduction: Ethyl 2-Oxobutanoate vs. Ethyl 2-Oxopentanoate
In a direct head-to-head enzymatic reduction study using ketoreductase YOL151w from Saccharomyces cerevisiae, ethyl 2-oxobutanoate exhibited an enantiomeric excess (ee) of 52% (S) under identical reaction conditions, whereas the homologous substrate ethyl 2-oxopentanoate (n-propyl side chain) yielded 98% ee (R) with a complete inversion of stereochemical preference from Prelog to anti-Prelog mode [1]. This pronounced difference in both the magnitude of enantioselectivity and the absolute configuration outcome demonstrates that the ethyl side chain in ethyl 2-oxobutanoate interacts with the enzyme active site in a fundamentally distinct orientation compared to longer-chain alpha-keto ester analogs.
| Evidence Dimension | Enantiomeric excess (ee) in ketoreductase-catalyzed reduction |
|---|---|
| Target Compound Data | 52% ee (S) |
| Comparator Or Baseline | Ethyl 2-oxopentanoate: 98% ee (R) |
| Quantified Difference | Difference of 46 percentage points in ee magnitude; inversion of stereochemical outcome (S vs. R) |
| Conditions | Ketoreductase YOL151w from Saccharomyces cerevisiae; enzyme-substrate docking and experimental ee determination |
Why This Matters
For researchers developing stereoselective biocatalytic routes to chiral alpha-hydroxy esters, this evidence demonstrates that ethyl 2-oxobutanoate cannot be reliably replaced with longer-chain alpha-keto ester analogs without fundamentally altering both the enantiomeric purity and absolute configuration of the product.
- [1] Wang S, Nie Y, Xu Y, et al. Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w). ISRN Organic Chemistry. 2014; Article ID 124289. Table 6. View Source
